molecular formula C20H22N2O4 B2632736 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea CAS No. 2034207-66-2

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2632736
CAS No.: 2034207-66-2
M. Wt: 354.406
InChI Key: DDUJWEQHONZFEF-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a benzofuran moiety, a methoxyethyl group, and an ethoxyphenyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

    Urea Formation: The final step involves the reaction of the intermediate with 4-ethoxyaniline and phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring typically yields benzofuran-2,3-dione derivatives, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzofuran derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, affecting gene expression, while the urea linkage may form hydrogen bonds with protein targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea: Lacks the ethoxy group on the phenyl ring.

    1-(2-(Benzofuran-2-yl)-2-ethoxyethyl)-3-(4-ethoxyphenyl)urea: Has an ethoxy group instead of a methoxy group on the ethyl chain.

    1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)urea: Has a methoxy group instead of an ethoxy group on the phenyl ring.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-25-16-10-8-15(9-11-16)22-20(23)21-13-19(24-2)18-12-14-6-4-5-7-17(14)26-18/h4-12,19H,3,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUJWEQHONZFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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